4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid
Description
4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl group at the 5-position of the pyrazole ring and a benzoic acid moiety linked through an amide bond.
Properties
IUPAC Name |
4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-11-7-12(17-16-11)13(18)15-8-9-3-5-10(6-4-9)14(19)20/h3-7H,2,8H2,1H3,(H,15,18)(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMBJASMPOHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)C(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid typically involves the following steps:
Synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid: : This can be achieved through the cyclization of ethyl acetoacetate with hydrazine hydrate.
Activation of the carboxylic acid: : The carboxylic acid group of 5-ethyl-1H-pyrazole-3-carboxylic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Amide Bond Formation: : The activated acid chloride is then reacted with 4-aminomethylbenzoic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow processes and the use of catalysts to improve yield and reduce by-products. Large-scale reactions would also require careful control of reaction conditions such as temperature, pressure, and pH to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce benzoic acid derivatives.
Reduction: : The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: : The ethyl group on the pyrazole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives such as benzene-1,2,3-tricarboxylic acid.
Reduction: : Pyrazoline derivatives.
Substitution: : Alkyl or aryl substituted pyrazoles.
Scientific Research Applications
4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: : It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
List of Similar Compounds
5-methyl-1H-pyrazole-3-carboxylic acid
4-[(1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid
3-ethyl-1H-pyrazole-4-carboxylic acid
4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
